

sec-Butyl disulfide discovery and historical context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: sec-Butyl Disulfide

Cat. No.: B146182

[Get Quote](#)

An In-Depth Technical Guide to **sec-Butyl Disulfide**: From Historical Discovery to Modern Applications in Chemical Ecology

Executive Summary

This technical guide provides a comprehensive overview of **sec-butyl disulfide**, a representative organosulfur compound. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this molecule, from its historical context to its synthesis and potential, though not yet fully explored, relevance in chemical ecology. The guide begins by tracing the historical roots of organosulfur chemistry, which provided the foundation for the eventual synthesis of simple alkyl disulfides like **sec-butyl disulfide**. It then details the compound's physicochemical properties and provides a robust, step-by-step protocol for its modern synthesis.

Recognizing the critical role of sulfur-containing compounds in predator-prey signaling, this guide pivots to a case-study approach to explore the concept of sulfur-based kairomones. While **sec-butyl disulfide** itself is not a widely documented predator kairomone, this guide examines the well-established effects of a related sulfur-containing heterocyclic compound, 2,3,5-trimethyl-3-thiazoline (TMT), a component of fox feces. By presenting a detailed experimental protocol for inducing and measuring a stress response in rodents using TMT, this guide offers a practical framework for researchers studying the neurobiology of fear and stress. This section includes quantitative data on behavioral and physiological responses, providing a validated model for investigating the impact of predator scents. The guide concludes by

summarizing the current knowledge and suggesting future research directions, including the potential investigation of **sec-butyl disulfide** and other simple disulfides as chemosensory signals.

Introduction to Organosulfur Compounds

Organosulfur chemistry is a foundational field that explores organic compounds containing carbon-sulfur bonds.^[1] These compounds are ubiquitous in nature, playing critical roles in biological systems and contributing to the flavors and odors of many natural substances.^[2] The disulfide bond (–S–S–), a sulfur-sulfur single bond, is a key functional group in this class. It is most famously known for its role in stabilizing the tertiary structure of proteins through cross-linking cysteine residues.^[3] Beyond biochemistry, simple organic disulfides are noted for their distinct, often pungent odors and are found in plants like garlic and onions. **sec-Butyl disulfide** (C₈H₁₈S₂) is a member of this family, characterized by two sec-butyl groups attached to a disulfide linkage.^[4]

The Discovery and Historical Context of sec-Butyl Disulfide

The specific discovery of **sec-butyl disulfide** is not well-documented in modern chemical literature, a common fate for simple, foundational compounds. However, its intellectual origins can be traced to the pioneering work in organosulfur chemistry during the early 19th century. The Danish chemist William Christopher Zeise is a central figure in this history. In 1823, he discovered xanthates, and his subsequent work in the 1830s led to the identification of thiols (which he named "mercaptans" due to their strong affinity for mercury) and thioethers.^[5] Zeise's discoveries provided the fundamental understanding of sulfur's ability to form stable bonds with carbon, laying the groundwork for the synthesis of a vast array of organosulfur compounds, including simple symmetrical disulfides like **sec-butyl disulfide**.^[5] The synthesis of such molecules would have been a logical extension of his work, likely achieved through the oxidation of the corresponding thiols, a core reaction in organosulfur chemistry.^[6]

Physicochemical Properties and Characterization

sec-Butyl disulfide is a colorless liquid with a characteristic strong, sulfurous odor. Its identity and purity are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 1: Physicochemical Properties of **sec-Butyl Disulfide**

Property	Value	Source
CAS Number	5943-30-6	[4]
Molecular Formula	C8H18S2	[4]
Molecular Weight	178.4 g/mol	[4]
Appearance	Colorless liquid	
Odor	Strong, sulfurous, onion-like	
Density	0.957 g/mL at 25 °C	[7]
Boiling Point	210-212 °C	[7]
Refractive Index	n20/D 1.492	[7]
Solubility	Insoluble in water	

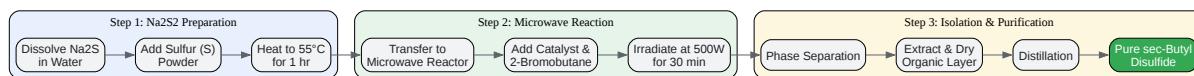
Synthesis of **sec-Butyl Disulfide**

Modern synthetic methods allow for the efficient and high-yield production of **sec-butyl disulfide**. One common industrial approach involves the reaction of sodium disulfide with a sec-butyl halide, often facilitated by a phase-transfer catalyst to improve the reaction between the aqueous and organic phases.[\[5\]](#)[\[8\]](#)

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a patented method that utilizes microwave assistance to accelerate the reaction.[\[8\]](#) The causality behind this choice is the significant reduction in reaction time and often an increase in yield compared to traditional heating methods.

Materials:


- Sodium sulfide (Na₂S)
- Sulfur powder (S)

- 2-Bromobutane
- Tetrabutylammonium bromide (Phase-transfer catalyst)
- Water
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (for drying)
- Reaction flask with stirrer and heating mantle
- Microwave reactor
- Separatory funnel
- Rotary evaporator

Step-by-Step Methodology:

- Preparation of Sodium Disulfide Solution: In a reaction flask, dissolve 15.6 g (0.2 mol) of sodium sulfide in water. With stirring, add 3.2 g (0.1 mol) of sulfur powder.
- Initial Reaction: Heat the mixture to 55 °C with continuous stirring and maintain this temperature for 1 hour. This step forms the sodium disulfide (Na₂S₂) in solution.
- Microwave Reaction Setup: After cooling, transfer the aqueous solution to a microwave reactor vessel. Add a catalytic amount of tetrabutylammonium bromide (e.g., 53 mg). The catalyst is crucial for transporting the disulfide anions from the aqueous phase to the organic phase (2-bromobutane) to react.
- Addition of Alkyl Halide: Add 17.81 g (0.13 mol) of 2-bromobutane to the vessel.
- Microwave Irradiation: Initiate the microwave reactor program. With stirring, irradiate the mixture at 500W power for 30 minutes. The microwave energy efficiently heats the polar aqueous phase, dramatically increasing the reaction rate.

- **Workup and Isolation:** After the reaction is complete, transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
- **Extraction:** Wash the organic layer with water. Extract the aqueous layer with a small portion of dichloromethane to recover any dissolved product. Combine all organic phases.
- **Drying and Concentration:** Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by distillation to yield pure **sec-butyl disulfide**. This method typically results in high purity (>99%) and yield (>95%).^[8]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **sec-butyl disulfide**.

Sulfur Compounds as Kairomones: A Case Study

Kairomones are semiochemicals emitted by one species that benefit a receiving species, often to the detriment of the emitter.^[8] A classic example is the use of predator-specific odors by prey animals to detect threats and initiate defensive behaviors. Many mustelids, such as weasels and stoats, and canids like foxes, utilize sulfur-containing compounds in their glandular secretions and excreta for territorial marking and communication.^{[1][3]} These compounds include a variety of thietanes, dithiolanes, and other organosulfur molecules.^[3] While **sec-butyl disulfide** has not been specifically identified as a key kairomone for common rodent predators in the reviewed literature, the structural similarity to other volatile sulfur compounds makes this class of molecules highly relevant to the study of predator-prey chemical ecology.

To provide a technically detailed example of how such compounds are studied, we will use 2,3,5-trimethyl-3-thiazoline (TMT) as a case study. TMT is a synthetically produced component of fox feces and is widely accepted as a potent predator odor that elicits innate fear and stress responses in predator-naïve laboratory rodents.[2][9]

The Neurobiology of TMT-Induced Stress

Exposure to TMT activates a hardwired neural circuit associated with innate fear. This response is independent of prior learning and triggers a cascade of behavioral and physiological changes characteristic of an acute stress response.[9] These include:

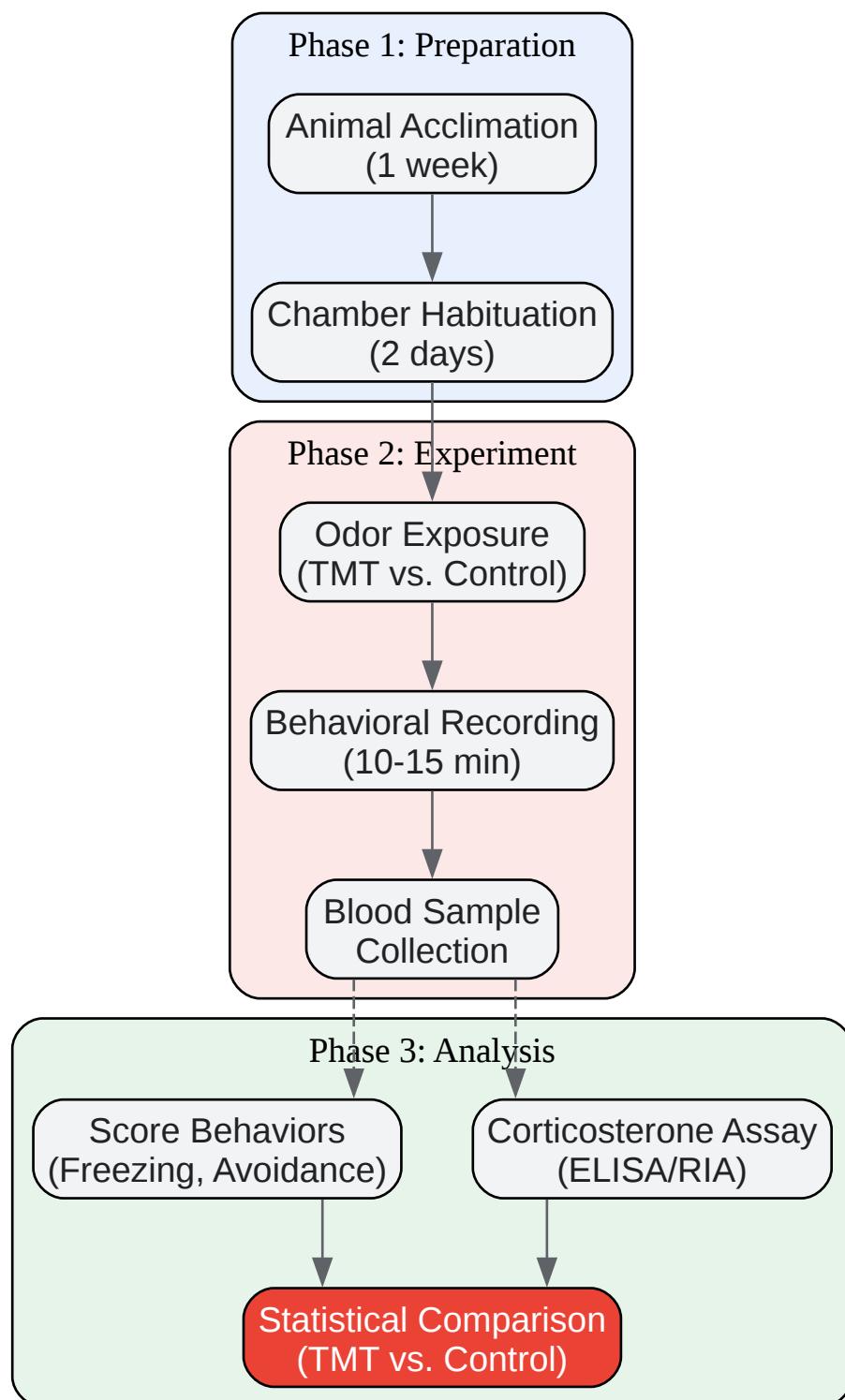
- Behavioral Responses: Increased freezing (immobility), risk assessment behaviors (e.g., stretched attention), and avoidance of the odor source.[10]
- Physiological Responses: Activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a rapid increase in circulating glucocorticoids, such as corticosterone in rodents. [11][12]

Table 2: Quantitative Effects of TMT Exposure on Rodents

Parameter	Species	Observation	Source
Behavior	Rat	Significant increase in immobility and avoidance behavior compared to controls.	[11]
Behavior	Rat	Increased retreat to a hide box and reduced locomotor activity.	
Physiology	Rat	Significant elevation of plasma corticosterone levels post-exposure.	[11][12]
Physiology	Rat	Increased blood glucose levels in both male and female animals.	[11]

Experimental Protocol: TMT-Induced Stress Response in a Rodent Model

This protocol describes a standard method for assessing the unconditioned fear and stress response to TMT in rats. The self-validating nature of this protocol lies in the inclusion of a control group exposed to a neutral odor, ensuring that the observed effects are specific to the predator scent and not just any novel odor.


Materials:

- Adult male Wistar rats (250-300g)
- Standard rat housing cages
- A dedicated testing chamber (e.g., a 40x40x40 cm clear acrylic box)
- Filter paper or a small piece of fabric (2x2 cm)
- 2,3,5-trimethyl-3-thiazoline (TMT), typically diluted
- Control odor (e.g., water or a non-aversive novel odor like vanilla extract)
- Video recording equipment
- Apparatus for blood collection (e.g., tail-nick supplies)
- Corticosterone assay kit (e.g., ELISA or RIA)

Step-by-Step Methodology:

- Acclimation: Acclimate rats to the housing facility for at least one week before testing. Handle the animals daily for 2-3 minutes to reduce handling-induced stress.
- Habituation to Test Chamber: For two days prior to the experiment, place each rat in the testing chamber for 10 minutes without any odor stimulus. This reduces novelty-induced stress on the test day.

- Odor Preparation: Prepare the odor stimulus by applying a set amount (e.g., 100 μ l) of TMT solution or the control substance to the filter paper.
- Exposure: On the test day, place the odor-laden filter paper in the center of the testing chamber. Immediately introduce a single rat into the chamber.
- Behavioral Recording: Record the animal's behavior for a 10-15 minute period. Key behaviors to score include:
 - Immobility/Freezing: Time (in seconds) the animal spends completely motionless, except for respiration.
 - Avoidance: Time spent in the quadrant of the chamber furthest from the odor source.
 - Risk Assessment: Frequency and duration of stretched-attend postures.
- Blood Collection: Immediately following the behavioral session, remove the rat from the chamber and collect a blood sample (e.g., via tail-nick) for corticosterone analysis. This timing is critical as glucocorticoid levels peak minutes after stressor onset.
- Hormone Analysis: Process the blood samples according to the instructions of the chosen corticosterone assay kit to determine plasma corticosterone concentrations (ng/mL).
- Data Analysis: Compare the behavioral data (e.g., time freezing) and corticosterone levels between the TMT-exposed group and the control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in freezing and corticosterone in the TMT group validates the stress-inducing properties of the stimulus.[11][12]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TMT-induced stress response.

Other Applications and Future Directions

Beyond its potential role in chemical ecology, **sec-butyl disulfide** is utilized as a flavoring agent in the food industry and as an intermediate in organic synthesis.[4][12] Its characteristic sulfur notes are valuable in creating savory flavor profiles.[4]

The field of chemical ecology presents intriguing avenues for future research. While TMT is a well-established model, the specific roles of simpler, naturally occurring sulfur compounds like **sec-butyl disulfide** remain largely unexplored. Future studies could involve:

- Comprehensive Scent Profiling: Advanced mass spectrometry techniques could be used to re-analyze the volatile organic compounds from a wider range of predator species to determine if simple alkyl disulfides are present, even in trace amounts.
- Behavioral Screening: A systematic screening of various organosulfur compounds, including **sec-butyl disulfide** and its isomers, could be conducted to assess their ability to elicit fear or avoidance behaviors in prey species.
- Structure-Activity Relationship Studies: By comparing the behavioral effects of structurally related disulfides, it may be possible to identify the key molecular features required for activation of the innate fear response pathways.

Conclusion

sec-Butyl disulfide is a structurally simple yet illustrative example of an organosulfur compound, with its historical roots in the foundational chemical discoveries of the 19th century. While its primary documented applications are in the flavor industry and as a synthetic intermediate, the broader class of volatile sulfur molecules to which it belongs plays a crucial role in mediating predator-prey interactions. The detailed examination of TMT as a predator kairomone provides a powerful and validated paradigm for studying the neurobiology of innate fear. The protocols and data presented in this guide offer a technical foundation for researchers aiming to explore these pathways. The significant knowledge gap concerning the specific ecological role of simple disulfides like **sec-butyl disulfide** highlights a promising area for future scientific inquiry, potentially revealing new layers of complexity in the chemical language of the natural world.

References

- Anal gland secretions of the stoat (*Mustela erminea*) and the ferret (*Mustela putorius forma furo*) : Some additional thietane components. *Journal of Chemical Ecology*.
- Synthesis method of **di-sec-butyl disulfide**. Google Patents.
- Major volatile compounds from the anal gland of the long-tailed weasel, *Mustela frenata*. ResearchGate.
- William Christopher Zeise. Wikipedia.
- Disulfide. Britannica.
- Kairomone. Wikipedia.
- Not all 'predator odours' are equal: cat odour but not 2,4,5 trimethylthiazoline (TMT; fox odour) elicits specific defensive behaviours in rats. PubMed.
- Organosulfur compound. Britannica.
- Synthesis of Symmetrical Disulfides by Reacting Organic Halides with $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ in DMSO. ResearchGate.
- Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats. PubMed Central.
- Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO_4 Treatment in Mice. *Frontiers in Behavioral Neuroscience*.
- Solvent-free phase transfer catalysis synthesis method of **sec-butyl disulfide**. Google Patents.
- Volatile compounds in anal gland of Siberian weasels (*Mustela sibirica*) and steppe polecats (*M. eversmanni*). PubMed.
- Di-**sec-butyl disulfide**. PubChem.
- Zeise, Liebig, Jensen, Hückel, Dewar, and the Olefin π -Complex Bonds. PubMed.
- Disulfide. Wikipedia.
- Predator odor evokes sex-independent stress responses in male and female Wistar rats and reduces phosphorylation of cyclic-adenosine monophosphate response element binding protein in the male, but not the female hippocampus. Broad Institute.
- One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides. ResearchGate.
- Predator odor stress reactivity, alcohol drinking and the endocannabinoid system. PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Volatile scent chemicals in the urine of the red fox, *Vulpes vulpes* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Components of weasel and fox odors elicit fast wave bursts in the dentate gyrus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile compounds in anal gland of Siberian weasels (*Mustela sibirica*) and steppe polecats (*M. eversmanni*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volatile scent chemicals in the urine of the red fox, *Vulpes vulpes* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. William Christopher Zeise - Wikipedia [en.wikipedia.org]
- 6. Anal gland secretions of the stoat (*Mustela erminea*) and the ferret (*Mustela putorius furo*) | Scilit [scilit.com]
- 7. Elias James Corey - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Stoat - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [sec-Butyl disulfide discovery and historical context]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146182#sec-butyl-disulfide-discovery-and-historical-context\]](https://www.benchchem.com/product/b146182#sec-butyl-disulfide-discovery-and-historical-context)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com